molecular formula C8H14N2O B8522627 2-(5-Isopropyl-oxazol-2-yl)-ethylamine CAS No. 952233-27-1

2-(5-Isopropyl-oxazol-2-yl)-ethylamine

Cat. No.: B8522627
CAS No.: 952233-27-1
M. Wt: 154.21 g/mol
InChI Key: GHBKARMEDMIWFT-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-oxazol-2-yl)-ethylamine is a heterocyclic amine featuring an oxazole core substituted with an isopropyl group at the 5-position and an ethylamine side chain at the 2-position.

Properties

CAS No.

952233-27-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(5-propan-2-yl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C8H14N2O/c1-6(2)7-5-10-8(11-7)3-4-9/h5-6H,3-4,9H2,1-2H3

InChI Key

GHBKARMEDMIWFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(O1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Ethyl-2-(5-Benzoxazol-2-ylamino) Acetate Derivatives

Key Differences :

  • Functional Groups : The ethyl acetate group in these derivatives introduces ester functionality, which may alter metabolic stability compared to the ethylamine group in 2-(5-Isopropyl-oxazol-2-yl)-ethylamine.

Biological Activity: Benzoxazole derivatives exhibit antimicrobial, anti-inflammatory, and antitumor activities .

Synthesis :
Benzoxazole analogs in were synthesized via multi-step reactions involving hydrazine, sodium azide, and thiourea . The target compound’s synthesis could hypothetically involve similar cyclization steps but with isopropyl-substituted precursors.

Structural Analog: 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

Key Differences :

  • Core Structure : This compound (CAS 62-31-7) replaces the oxazole ring with a catechol (dihydroxyphenyl) group, significantly altering electronic properties and hydrogen-bonding capacity .
  • Bioactivity : Catechol derivatives are associated with neurotransmitter activity (e.g., dopamine analogs), whereas oxazole-based amines are more commonly linked to antimicrobial or anticancer effects.

Safety: No chemical safety assessment has been conducted for this compound, highlighting a common data gap in safety profiles for structurally complex amines .

Structural Analog: Thiazopyr

Key Differences :

  • Heterocycle : Thiazopyr contains a thiazole ring (sulfur and nitrogen) instead of oxazole (oxygen and nitrogen). Sulfur’s larger atomic size and polarizability may enhance pesticidal activity via stronger hydrophobic interactions .
  • Application : Thiazopyr is used as a pesticide, whereas oxazole derivatives like the target compound are typically explored for pharmaceutical applications.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Solubility (Hypothetical) Reference
This compound Oxazole Isopropyl, ethylamine Antimicrobial (inferred) Moderate N/A
Ethyl-2-(5-benzoxazol-2-yl) acetate Benzoxazole Benzene, ethyl acetate Antimicrobial, Anti-inflammatory Low
2-(3,4-Dihydroxyphenyl)ethylamine Catechol Dihydroxyphenyl, ethylamine Neurotransmitter-like High
Thiazopyr Thiazole Trifluoromethyl, thiazolyl Pesticide Low

Research Findings and Implications

  • Heterocycle Impact : Oxazole’s oxygen atom may confer milder electronic effects than thiazole’s sulfur, influencing target selectivity in biological systems .
  • Safety Considerations : Similar amines (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine) lack formal safety assessments, underscoring the need for toxicological studies on the target compound .

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